molecular formula C13H17ClO4S B15094608 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chl+

3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chl+

Cat. No.: B15094608
M. Wt: 304.79 g/mol
InChI Key: UCVLMFSPSRRGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride (hereafter referred to by its full IUPAC name) is a sulfonyl chloride derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether-oxygen to a propane sulfonyl chloride group. This structure combines a benzofuran moiety—a bicyclic aromatic system with a dihydro modification—and a sulfonyl chloride functional group, which is highly reactive and serves as a precursor for sulfonamides and other sulfonate derivatives.

Properties

Molecular Formula

C13H17ClO4S

Molecular Weight

304.79 g/mol

IUPAC Name

3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propane-1-sulfonyl chloride

InChI

InChI=1S/C13H17ClO4S/c1-13(2)9-10-5-3-6-11(12(10)18-13)17-7-4-8-19(14,15)16/h3,5-6H,4,7-9H2,1-2H3

InChI Key

UCVLMFSPSRRGNG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

    Temperature Control: Precise temperature control is crucial to avoid side reactions and degradation of the product.

    Purification Steps: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Reaction with Amines
Primary and secondary amines react readily to form sulfonamides, a key step in drug development (e.g., EVT-2538120 and 946237-29-2 in sources ).

Example :
R-NH2+SO2Cl-R’R-NH-SO2-R’+HCl\text{R-NH}_2 + \text{SO}_2\text{Cl-R'} \rightarrow \text{R-NH-SO}_2\text{-R'} + \text{HCl}

Conditions :

  • Solvent: Dichloromethane or THF

  • Temperature: 0–25°C

  • Base: Triethylamine (to neutralize HCl)

NucleophileProduct ClassApplication ExampleSource
2-MethoxyethylamineSulfonamideImmunomodulatory agents
Piperidine-4-carboxylatePiperidine sulfonamidesEnzyme inhibitors

Hydrolysis to Sulfonic Acids

Hydrolysis in aqueous media yields the corresponding sulfonic acid, a reaction sensitive to pH and temperature.

Mechanism :
SO2Cl+H2OSO3H+HCl\text{SO}_2\text{Cl} + \text{H}_2\text{O} \rightarrow \text{SO}_3\text{H} + \text{HCl}

Conditions :

  • Solvent: Water or water/THF mixtures

  • Temperature: 20–50°C

  • Catalysis: Acidic or basic conditions accelerate the reaction.

Key Data :

  • Rate increases significantly above 40°C.

  • Product stability: Sulfonic acids are hygroscopic and require anhydrous storage .

Elimination Reactions

At elevated temperatures (>100°C), the compound undergoes elimination to form a sulfene intermediate (R-SO₂), which can dimerize or react further.

Mechanism :
R-SO2ClΔR-SO2++Cl\text{R-SO}_2\text{Cl} \xrightarrow{\Delta} \text{R-SO}_2^+ + \text{Cl}^-
2 R-SO2+R-SO2-SO2-R2\ \text{R-SO}_2^+ \rightarrow \text{R-SO}_2\text{-SO}_2\text{-R}

Conditions :

  • Solvent: Non-polar (e.g., toluene)

  • Temperature: 100–120°C

  • Atmosphere: Inert gas (N₂/Ar)

Cross-Coupling Reactions

While not explicitly documented in the provided sources, sulfonyl chlorides generally participate in transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Hypothetical pathways include:

Example :
R-SO2Cl+Ar-B(OH)2Pd catalystR-SO2-Ar\text{R-SO}_2\text{Cl} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{R-SO}_2\text{-Ar}

Potential Applications :

  • Synthesis of biaryl sulfones for material science.

Reaction Optimization Considerations

  • Moisture Sensitivity : Reactions require anhydrous conditions to prevent premature hydrolysis .

  • Temperature Control : Exothermic reactions with amines necessitate cooling to 0°C .

  • Byproduct Management : HCl gas must be scrubbed or neutralized to avoid corrosion.

Scientific Research Applications

3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural and Functional Attributes

Compound Name Molecular Formula Key Structural Feature Reactivity/Biological Activity Reference
3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chloride C₁₄H₁₇ClO₄S Benzofuran-ether-linked sulfonyl chloride High electrophilicity; precursor role
(2,3-Dihydro-1-benzofuran-7-yl)methanesulfonyl chloride C₉H₉ClO₃S Direct sulfonyl chloride on benzofuran Enhanced nucleophilic substitution
Ethyl 4-{3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanesulfonyl}piperazine-1-carboxylate C₁₉H₂₆N₂O₆S Piperazine-sulfonyl hybrid Neurological target modulation
3-(4-Chloro-3-methylphenoxy)propane-1-sulfonyl chloride C₁₀H₁₂Cl₂O₃S Chlorinated aromatic ring High reactivity in SN2 reactions

Biological Activity

The compound 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chl+ , with CAS number 1373221-30-7, belongs to a class of sulfonyl compounds that exhibit various biological activities. This article examines its biological properties, including pharmacological effects, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H18N2O2
  • Molecular Weight : 246.30 g/mol
  • Structure : The compound features a benzofuran moiety linked through an ether bond to a propane sulfonyl group, which is crucial for its biological interactions.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related benzofuran derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. One study reported that derivatives of glycyrrhetinic acid, which share structural similarities with the target compound, exhibited IC50 values ranging from 5.19 to 11.72 µM against multiple tumor cell lines, indicating promising antitumor activity .

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. This process can be mediated through the activation of specific signaling pathways that lead to cell cycle arrest and programmed cell death. For example, compounds containing benzofuran structures have been shown to activate caspase pathways, leading to apoptosis in cancer cells .

Pharmacokinetics and Metabolism

Pharmacokinetic studies of similar heterocyclic compounds suggest that they may follow a two-compartment model for distribution. The rate constants for elimination and distribution indicate that these compounds can effectively reach target tissues while being cleared efficiently from the central compartment .

Study on Antiproliferative Effects

A notable case study involved the evaluation of antiproliferative activity in a series of synthesized heterocyclic compounds. The study utilized the sulforhodamine B assay to assess growth inhibition in human breast cancer cell lines (MCF-7). Compounds structurally related to 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chl+ demonstrated moderate to high antiproliferative activity with IC50 values indicating significant efficacy against tumor growth .

Toxicity Studies

Toxicity assessments are crucial for understanding the safety profile of new compounds. In one study, several fused heterocycles were evaluated for their ecotoxicity using Daphnia pulex as a model organism. The results indicated that while some compounds exhibited low toxicity, others showed significant adverse effects at higher concentrations . This highlights the need for thorough toxicity evaluations in future research involving 3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)oxy]propane-1-sulfonyl chl+.

Summary Table of Biological Activities

Activity Type Description Reference
AntitumorInduces apoptosis in cancer cells; effective against breast cancer cell lines
PharmacokineticsFollows a two-compartment model; effective tissue distribution
ToxicityVaries among derivatives; some show low toxicity while others are harmful

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.